5-Aminoquinolin-6-ol 5-Aminoquinolin-6-ol
Brand Name: Vulcanchem
CAS No.: 99512-73-9
VCID: VC7900881
InChI: InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2
SMILES: C1=CC2=C(C=CC(=C2N)O)N=C1
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

5-Aminoquinolin-6-ol

CAS No.: 99512-73-9

Cat. No.: VC7900881

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

5-Aminoquinolin-6-ol - 99512-73-9

Specification

CAS No. 99512-73-9
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 5-aminoquinolin-6-ol
Standard InChI InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2
Standard InChI Key MHHOZFQQQPZLFE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N)O)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2N)O)N=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Aminoquinolin-6-ol consists of a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. The amino (-NH2_2) and hydroxyl (-OH) substituents at positions 5 and 6, respectively, introduce polarity and hydrogen-bonding capabilities, influencing its reactivity and interactions with biological targets . The IUPAC name, 5-aminoquinolin-6-ol, reflects this substitution pattern, while its SMILES notation (C1=CC2=C(C=CC(=C2N)O)N=C1\text{C1=CC2=C(C=CC(=C2N)O)N=C1}) provides a precise representation of its atomic connectivity .

Table 1: Key Chemical Identifiers of 5-Aminoquinolin-6-ol

PropertyValueSource
CAS Number99512-73-9PubChem
Molecular FormulaC9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}PubChem
Molecular Weight160.17 g/molPubChem
SMILESC1=CC2=C(C=CC(=C2N)O)N=C1PubChem
InChI KeyMHHOZFQQQPZLFE-UHFFFAOYSA-NPubChem

Synthesis and Structural Modification

Industrial-Scale Production

Industrial synthesis would prioritize cost-effective and high-yield processes, potentially employing continuous-flow reactors to enhance reaction control and scalability. Purification steps might involve recrystallization from ethanol or chromatography to isolate the target compound from regioisomers .

Chemical Reactivity and Derivatives

Oxidation and Reduction

The hydroxyl group at position 6 renders 5-aminoquinolin-6-ol susceptible to oxidation, potentially forming quinone-like structures under strong oxidizing conditions. Conversely, reduction of the pyridine ring could yield tetrahydroquinoline derivatives, altering the compound’s planarity and electronic properties .

Electrophilic Substitution

The amino group activates the quinoline ring toward electrophilic attack, enabling substitutions at positions 3 and 7. Halogenation or sulfonation at these sites could produce derivatives with enhanced bioactivity or material properties .

Biological Activity and Hypothetical Applications

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundTarget OrganismMIC/IC₅₀Mechanism
5-Amino-4-quinolone Staphylococcus aureus≤0.06 μg/mLMembrane disruption
ChloroquinePlasmodium falciparum10–50 nMHeme polymerization
5-Aminoquinolin-6-olHypotheticalNot testedUnknown

Challenges and Future Directions

Synthetic Optimization

Current limitations include the lack of regioselective methods for introducing functional groups on the quinoline scaffold. Advances in catalytic asymmetric synthesis or photocatalysis could address these challenges, enabling the production of enantiomerically pure derivatives for pharmacological testing .

Mechanistic Studies

Elucidating the molecular targets of 5-aminoquinolin-6-ol requires collaboration between computational chemists and microbiologists. Molecular docking simulations could predict interactions with bacterial membrane proteins, while transcriptomic analyses might reveal downstream effects on microbial gene expression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator